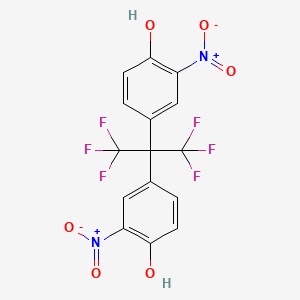

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

Description

Molecular Structure and Nomenclature

The molecular structure of this compound is defined by the molecular formula C₁₅H₈F₆N₂O₆, with a molecular weight of 426.22 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol, which precisely describes the spatial arrangement of functional groups within the molecular framework. This nomenclature reflects the compound's complex architecture, featuring two symmetrically positioned nitro-hydroxyphenyl rings connected through a central hexafluoropropane bridge.

The structural characteristics of this compound can be systematically analyzed through its key molecular identifiers. The Chemical Abstracts Service registry number 73340-33-7 provides a unique identifier for this specific molecular arrangement. The canonical Simplified Molecular Input Line Entry System representation demonstrates the compound's connectivity: C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N+[O-])(C(F)(F)F)C(F)(F)F)N+[O-])O. This notation clearly illustrates the presence of two trifluoromethyl groups attached to the central carbon, creating the hexafluoropropane backbone that distinguishes this compound from conventional bisphenol derivatives.

The three-dimensional molecular geometry reveals significant structural features that influence the compound's chemical behavior. The hexafluoropropane bridge creates a tetrahedral geometry around the central carbon atom, with the two phenolic rings oriented in a specific spatial arrangement that affects intermolecular interactions. The presence of nitro groups in the meta position relative to the hydroxyl groups creates a unique electronic environment that influences both the compound's reactivity and its physical properties.

Historical Context and Discovery

The development of this compound represents a significant advancement in the field of fluorinated organic chemistry, building upon decades of research into bisphenol derivatives and their applications in polymer science. The compound's creation was driven by the need for high-performance materials that could withstand extreme operating conditions while maintaining structural integrity and chemical resistance. This synthetic achievement emerged from the broader historical context of fluorinated polymer development, which began gaining momentum in the mid-20th century as industries sought materials capable of operating in increasingly demanding environments.

The synthetic methodology for producing this compound was first documented in patent literature, where researchers described a novel approach using bisphenol AF as the starting material. This breakthrough represented a significant advancement in synthetic organic chemistry, as it demonstrated the feasibility of introducing nitro functionality into heavily fluorinated aromatic systems while maintaining the structural integrity of the hexafluoropropane backbone. The development process required careful optimization of reaction conditions to achieve selective nitration without compromising the desired molecular architecture.

The compound's discovery coincided with increasing industrial demand for specialized polymer precursors capable of producing materials with exceptional thermal and chemical stability. Traditional bisphenol compounds, while useful for many applications, proved inadequate for emerging technologies that required operation under extreme conditions. The successful synthesis of this compound provided materials scientists with a new tool for creating polymers with unprecedented performance characteristics, particularly in applications involving high temperatures and aggressive chemical environments.

The historical significance of this compound extends beyond its immediate applications to encompass its role in advancing our fundamental understanding of fluorinated organic chemistry. The successful integration of nitro functionality with hexafluoropropane structures demonstrated new possibilities for molecular design and opened pathways for the development of related compounds with specialized properties. This achievement represented a crucial step in the evolution of high-performance polymer chemistry and continues to influence current research directions in advanced materials science.

Position in Fluorinated Bisphenol Chemistry

This compound occupies a unique position within the broader family of fluorinated bisphenol compounds, serving as a nitrated derivative of the well-established bisphenol AF backbone. The relationship between these compounds illustrates the systematic progression of molecular design in fluorinated organic chemistry, where specific functional group modifications enable the fine-tuning of material properties for specialized applications. Bisphenol AF itself, with the molecular formula C₁₅H₁₀F₆O₂ and systematic name 2,2-bis(4-hydroxyphenyl)hexafluoropropane, serves as the foundational structure upon which the nitrated derivative is built.

The transformation from bisphenol AF to its nitrated analog represents a significant advancement in molecular engineering, as the introduction of nitro groups fundamentally alters both the electronic characteristics and reactivity profile of the compound. While bisphenol AF exhibits excellent thermal stability and chemical resistance due to its hexafluoropropane backbone, the nitrated derivative offers additional reactive sites that enable the formation of more complex polymeric networks. This structural modification demonstrates how systematic functional group manipulation can expand the utility of established molecular frameworks.

The electron-withdrawing nature of both the nitro groups and the hexafluoropropane bridge creates a unique electronic environment that distinguishes this compound from other bisphenol derivatives. Research has shown that fluorinated bisphenols exhibit different reactivity patterns compared to their non-fluorinated counterparts, with the hexafluoropropane bridge providing enhanced stability while the nitro groups offer controlled reactivity for polymer formation. This combination of stability and controlled reactivity makes the compound particularly valuable for applications requiring precise molecular engineering.

Within the context of fluorinated organic chemistry, this compound represents an important example of how multiple electron-withdrawing groups can be successfully integrated into a single molecular framework. The compound's position in fluorinated bisphenol chemistry demonstrates the potential for creating increasingly sophisticated molecular architectures that combine the best characteristics of different functional group families. This systematic approach to molecular design has become a cornerstone of modern high-performance polymer chemistry.

Significance in Polymer Science and Materials Chemistry

The significance of this compound in polymer science and materials chemistry stems from its unique role as both a synthetic intermediate and a specialized reagent for creating high-performance polymeric materials. The compound's distinctive molecular architecture enables the formation of polymer networks with exceptional thermal stability, chemical resistance, and mechanical properties that surpass those achievable with conventional organic monomers. This capability has positioned the compound as a critical component in the development of advanced materials for demanding applications in aerospace, electronics, and chemical processing industries.

The compound's primary significance lies in its function as an intermediate in the synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a key monomer for producing specialized polyimides. This synthetic pathway involves the selective reduction of the nitro groups to amino functionality while preserving the hexafluoropropane backbone and hydroxyl groups. The resulting amino compound serves as a crucial building block for polyimides that exhibit extraordinary thermal stability and chemical resistance, making them suitable for applications in extreme environments where conventional polymers would fail.

The incorporation of hexafluoropropane segments into polymer backbones through this compound and its derivatives imparts unique properties that are highly valued in advanced materials applications. Fluorinated polymers derived from these monomers demonstrate exceptional resistance to thermal degradation, chemical attack, and environmental stress cracking. These characteristics make such materials particularly valuable for applications in fuel cell membranes, high-temperature composite matrices, and specialized electronic components where material failure could have catastrophic consequences.

Research has demonstrated that polymers incorporating hexafluoropropane-based monomers exhibit superior gas separation properties, making them valuable for membrane applications in industrial gas processing. The unique combination of thermal stability and selective permeability characteristics enables the development of separation systems that can operate efficiently under conditions that would destroy conventional polymer membranes. This capability has opened new possibilities for energy-efficient industrial processes and environmental remediation technologies.

The compound's significance extends to its role in advancing fundamental understanding of structure-property relationships in fluorinated polymers. Studies of materials derived from this compound and related compounds have provided valuable insights into how molecular architecture influences bulk material properties. These findings have informed the design of new polymer systems with tailored characteristics for specific applications, contributing to the broader evolution of materials science and engineering.

Properties

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O6/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(5-7)22(26)27)8-2-4-12(25)10(6-8)23(28)29/h1-6,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRDKGOPQYFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456413 | |

| Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-33-7 | |

| Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely documented method involves nitrating 2,2-bis(4-hydroxyphenyl)hexafluoropropane using nitric acid in a lower fatty acid solvent. This approach leverages the differential solubility of reactants and products to facilitate crystallization, as described in US Patent 4,978,808.

Key Reaction Parameters

Solvent System : Lower fatty acids (C2–C5), such as acetic acid, propionic acid, or butyric acid, are employed. These solvents dissolve the starting material and mononitro intermediate but precipitate the dinitro product, enabling high-purity crystallization.

Nitric Acid Concentration : Nitric acid with a specific gravity of 1.38–1.52 (approximately 65–70% w/w) is used, providing 2–3 equivalents relative to the dihydroxy substrate.

Temperature : Reactions proceed at 30–70°C, balancing reaction rate and product stability. Elevated temperatures (>50°C) accelerate nitration but risk over-oxidation.

Water Addition : Introducing 0.01–1.5 volumes of water relative to the solvent moderates exothermicity and enhances product precipitation. Optimal yields occur at 0.4–0.6 volumes of water.

Industrial-Scale Protocol

- Mixing : Combine 1.5–1.8 kg of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with 1 L of acetic acid.

- Nitration : Add 2.2–3.0 equivalents of nitric acid dropwise at 50°C over 2–3 hours.

- Quenching : Introduce 0.5 L of water to precipitate the product.

- Crystallization : Cool the mixture to 10–20°C, filter, and wash with cold acetic acid.

This method achieves >95% purity, with yields exceeding 85% under optimized conditions.

Hydroxylation of Bis(3-nitro-4-fluorophenyl)hexafluoropropane

Reaction Overview

An alternative route involves substituting fluorine atoms with hydroxyl groups in bis(3-nitro-4-fluorophenyl)hexafluoropropane using potassium hydroxide in dimethyl sulfoxide (DMSO). This method avoids direct nitration, offering regioselectivity advantages.

Key Reaction Parameters

Solvent : DMSO acts as a polar aprotic solvent, facilitating nucleophilic aromatic substitution.

Base : Potassium hydroxide (30–50 g per 50 g substrate) drives dehydrofluorination.

Temperature : Reactions occur at 70–85°C, with higher temperatures accelerating substitution but risking side reactions.

Detailed Synthesis Steps

- Substitution : Combine 50 g of bis(3-nitro-4-fluorophenyl)hexafluoropropane with 400 g DMSO and 30 g KOH. Heat at 80°C for 4–6 hours until fluorine content drops below 1%.

- Neutralization : Add 50 g of 30% hydrochloric acid to adjust pH to 2, precipitating the crude product.

- Recrystallization : Dissolve the crude material in ethanol (3:1 solvent-to-product ratio) at 60°C, then cool to 10–20°C for crystallization.

This method yields 91.1% pure product, with a final purity of 98.6% after recrystallization.

Comparative Analysis of Preparation Methods

Mechanistic Insights

Nitration Mechanism

In the direct nitration method, nitric acid protonates the hydroxyl groups of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, activating the aromatic rings for electrophilic attack. The meta-directing hydroxyl groups favor nitro substitution at the 3-position, while the electron-withdrawing hexafluoropropane moiety enhances reaction kinetics.

Hydroxylation Mechanism

The substitution route proceeds via a two-step mechanism:

- Deprotonation : KOH abstracts a proton from DMSO, generating a potent nucleophile (CH3SO−).

- Substitution : The nucleophile displaces fluorine, forming a Meisenheimer complex, which collapses to release the hydroxylated product.

Industrial Optimization Challenges

Solvent Recovery

Lower fatty acids in the nitration method require distillation for reuse, increasing energy costs. Acetic acid recovery efficiencies typically reach 80–85% in closed-loop systems.

Byproduct Management

The hydroxylation route generates potassium fluoride, necessitating neutralization with hydrochloric acid. This produces KCl, which must be removed via filtration to prevent equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.

Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Reduction: Hydrazine hydrate in methanol with a catalyst such as cerium dioxide-tin oxide.

Substitution: Various organic solvents and catalysts depending on the desired product.

Major Products

Reduction: 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Polymer Chemistry

Monomer for Advanced Materials

The compound serves as a monomer in the synthesis of advanced polymeric materials. Its structure allows for the incorporation of fluorine atoms, which can enhance the thermal and chemical stability of the resultant polymers. Specifically, it can be used to create polybenzoxazoles through polycondensation with dicarboxylic acids like terephthalic acid, resulting in materials that exhibit high thermal resistance and chemical stability .

Vulcanizing Agent

In addition to its role as a monomer, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane can act as a vulcanizing agent for perfluorinated elastomers. This application is particularly valuable in industries requiring durable and chemically resistant materials .

Coordination Chemistry

Metal Complex Formation

The presence of nitro and hydroxyl functional groups in the compound allows it to form complexes with various metal ions. This property is significant for applications in coordination chemistry, where such complexes can exhibit unique electronic and catalytic properties. The ability to self-assemble into supramolecular structures further enhances its potential in this field.

Synthesis and Production

The synthesis of this compound typically involves nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane using nitric acid under controlled conditions. The process yields a high-purity product suitable for various applications .

Mechanism of Action

The mechanism of action of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane involves its ability to act as a nitrating agent. The nitro groups can participate in various chemical reactions, leading to the formation of new compounds. The hydroxyl groups can also participate in reactions, further expanding its range of applications .

Comparison with Similar Compounds

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)

- Structure: Replaces nitro groups with amino (-NH₂) groups.

- Properties: Enhances polymer solubility and crosslinking reactivity with epoxy resins (e.g., TGDDM) . Forms PIs with Tg > 310°C and T₅% (thermal decomposition) > 500°C, outperforming non-fluorinated analogs . High proton conductivity in fuel cell membranes due to hydroxyl (-OH) groups .

- Applications : Proton exchange membranes (PEMs), adhesives, and OLED substrates .

2,2-Bis(3-aminophenyl)hexafluoropropane (FDN)

- Structure : Lacks hydroxyl groups (-OH) compared to 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.

- Properties :

- Applications: Non-transparent electronic coatings where optical clarity is non-critical .

2,2-Bis(4-aminophenyl)hexafluoropropane

- Structure: Amino groups at para positions instead of meta.

- Properties: Higher crystallinity and rigidity in polymers, limiting gas permeability but improving mechanical strength . Gas selectivity: H₂/CH₄ selectivity of 12.5 in nanocomposite membranes, suitable for hydrogen purification .

- Applications : Gas separation membranes and high-temperature composites .

2,2-Bis(4-methylphenyl)hexafluoropropane

- Structure : Methyl (-CH₃) substituents replace nitro/hydroxyl groups.

- Properties :

- Applications: Intermediate for hydrophobic monomers in coatings .

Data Tables

Table 1: Structural and Thermal Comparison

| Compound | Substituents | Tg (°C) | T₅% (°C) | Key Application |

|---|---|---|---|---|

| 2,2-Bis(3-nitro-4-hydroxyphenyl)-6F | -NO₂, -OH (meta) | N/A | N/A | Intermediate for 6FAP |

| 6FAP | -NH₂, -OH (meta) | >310 | >500 | Fuel cell membranes |

| FDN | -NH₂ (meta) | 280 | 480 | Non-transparent PIs |

| 2,2-Bis(4-aminophenyl)-6F | -NH₂ (para) | 295 | 490 | Gas separation |

| 2,2-Bis(4-methylphenyl)-6F | -CH₃ (para) | N/A | 117* | Hydrophobic coatings |

Table 2: Dielectric and Optical Performance

| Compound | Dk (1 MHz) | Df (1 MHz) | Transmittance (450 nm) |

|---|---|---|---|

| 6FAP-based PIBO | 1.64–1.82 | 0.010–0.018 | N/A |

| FDN-OH PI | N/A | N/A | 85% |

| FDN PI | N/A | N/A | 80% |

Research Findings and Trends

- Optical Transparency : Hydroxyl groups in this compound derivatives reduce charge-transfer complexes in PIs, improving transparency .

- Thermal Stability: Fluorine atoms and rigid aromatic backbones contribute to exceptional thermal resistance, making these compounds superior to non-fluorinated analogs (e.g., bisphenol A-based polymers) .

- Synthetic Optimization : Catalytic reduction using Pd/C or FeCl₃/activated carbon achieves >92% yield for 6FAP, enabling scalable production .

Biological Activity

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is a complex organic compound characterized by its unique molecular structure, which includes a hexafluoropropane moiety and two nitro-substituted aromatic rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in drug development and material sciences.

Chemical Structure and Properties

- Molecular Formula : C18H14F6N2O4

- Molecular Weight : Approximately 366.26 g/mol

- Appearance : White crystalline solid

- Melting Point : 245-248 °C

- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol

The presence of nitro groups (–NO2) and hydroxyl groups (–OH) in the structure contributes to its biological activity. Nitroaromatic compounds are known for their diverse biological effects, while hydroxyl groups can enhance antioxidant properties.

Antibacterial and Antifungal Properties

Compounds with similar structures to this compound have been reported to exhibit significant antibacterial and antifungal activities. Nitroaromatic compounds are particularly noted for their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound's potential as an antibacterial agent could be attributed to the electron-withdrawing nature of the nitro groups, which may enhance reactivity towards bacterial targets.

Case Studies and Research Findings

-

Fluorinated Compounds in Drug Development

The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and lipophilicity, making them suitable candidates for pharmaceutical applications. Research indicates that fluorinated derivatives can improve drug efficacy by altering pharmacokinetic profiles. -

Self-Assembly and Coordination Chemistry

The unique structure of this compound allows for potential self-assembly into supramolecular structures or coordination complexes with metal ions, which could lead to novel materials with tailored properties for various applications. -

Synthesis Methodology

The synthesis typically involves nitration reactions of bisphenol A under controlled conditions to yield high-purity products with significant yields (up to 79%) . This method not only emphasizes the accessibility of the compound for further research but also highlights its synthetic feasibility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane with high purity?

- Methodology : Synthesis typically involves nitration and fluorination steps. For high-purity yields, use controlled stoichiometric ratios of precursors (e.g., hexafluoropropane derivatives and nitrophenol intermediates). Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure intermediates like 2,2-Bis(4-hydroxyphenyl)hexafluoropropane are fully converted .

- Validation : Confirm purity (>98%) via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Cross-reference spectral data with analogs like 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9) for structural consistency .

Q. How can researchers optimize the solubility of this compound in polar solvents for reaction studies?

- Methodology : Solubility challenges arise from its aromatic nitro and fluorinated groups. Test solvent systems like DMSO, DMF, or acetone with incremental additions of co-solvents (e.g., methanol). Use sonication at 40–50°C for 30 minutes to enhance dissolution.

- Analysis : Quantify solubility via UV-Vis spectroscopy at λ = 320 nm (characteristic nitro absorption band). Compare with structurally similar compounds like Bisphenol AF (CAS 1478-61-1), which exhibits solubility in acetone/water mixtures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for fluorinated aromatic compounds like this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Compare results with computational models (e.g., DFT calculations) to identify degradation intermediates.

- Data Reconciliation : If discrepancies persist, evaluate batch-specific impurities (e.g., residual nitro precursors) via GC-MS. Reference stability studies on 2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7), which shows similar fluorine-mediated thermal resilience .

Q. How can researchers design factorial experiments to study the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Apply a 2³ factorial design varying (1) catalyst loading (Pd/C vs. CuI), (2) temperature (80°C vs. 120°C), and (3) solvent polarity (toluene vs. DMF). Measure reaction efficiency via yields and byproduct formation (HPLC-MS).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, Pd/C in DMF at 120°C may enhance nitro-group activation, as seen in analogs like 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6) .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

- Methodology : Perform density functional theory (DFT) simulations using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Validation : Cross-check results with experimental UV-Vis and cyclic voltammetry data. Compare with fluorinated polymers like 6FDA (CAS 11063-65), which exhibit analogous electron-withdrawing behavior .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in spectroscopic characterization?

- Protocol : Standardize sample preparation (e.g., 2 mg/mL in deuterated DMSO) and calibrate instruments using certified reference materials (e.g., TCI’s Bisphenol AF, CAS 1478-61-1). For NMR, employ ¹⁹F-decoupling to resolve overlapping signals from hexafluoropropane groups .

Q. What are the best practices for analyzing nitro-group reduction byproducts in catalytic hydrogenation studies?

- Techniques : Use in-situ FTIR to monitor N–O bond cleavage (peaks at 1520 cm⁻¹ and 1350 cm⁻¹). Post-reaction, isolate intermediates via flash chromatography and characterize using high-resolution MS. Reference reduction pathways of 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9) to identify common side products like amine derivatives .

Theoretical Framework Integration

Q. How can researchers link mechanistic studies of this compound to broader theories of fluorinated aromatic reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.